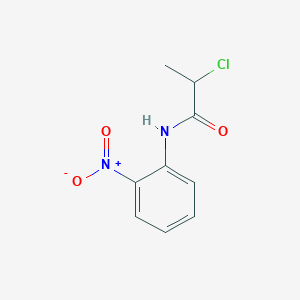

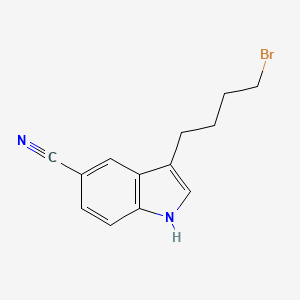

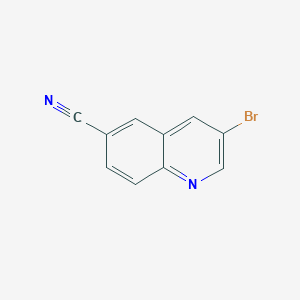

3-(4-bromobutyl)-1H-indole-5-carbonitrile

概要

説明

The compound 3-(4-bromobutyl)-1H-indole-5-carbonitrile is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse pharmacological activities, and modifications on the indole ring can lead to compounds with significant biological properties. The presence of the bromobutyl group suggests potential for further chemical modifications, while the carbonitrile group could imply a reactivity towards nucleophiles or use in nitrile-related reactions.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions that can include halogenation, alkylation, and cyanation. For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile from commercially available precursors involves cyanation and halogenation/dehydrohalogenation steps . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst . Although these methods do not directly describe the synthesis of 3-(4-bromobutyl)-1H-indole-5-carbonitrile, they provide insight into the types of reactions that could be employed for its synthesis, such as halogenation to introduce the bromobutyl group and cyanation to attach the carbonitrile moiety.

Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was elucidated using single-crystal X-ray diffraction . This method provides detailed information about the arrangement of atoms within the molecule and the intermolecular interactions that stabilize the crystal structure. Such structural analyses are crucial for understanding the conformational preferences of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The presence of a bromobutyl group in 3-(4-bromobutyl)-1H-indole-5-carbonitrile suggests that it could undergo nucleophilic substitution reactions, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane derivatives . The carbonitrile group could also be reactive towards nucleophiles or be involved in cycloaddition reactions. The specific reactivity patterns of 3-(4-bromobutyl)-1H-indole-5-carbonitrile would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(4-bromobutyl)-1H-indole-5-carbonitrile can be inferred from its functional groups and molecular structure. The bromine atom may increase the molecular weight and influence the compound's boiling and melting points. The carbonitrile group could contribute to the compound's polarity and solubility in organic solvents. These properties are important for the compound's behavior in chemical reactions and its potential as a pharmaceutical agent.

科学的研究の応用

Synthesis and Chemical Properties

- The compound 3-(4-bromobutyl)-1H-indole-5-carbonitrile has been utilized in the synthesis of various indole derivatives. For instance, it's been involved in the synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles through a Cu-catalyzed reaction, demonstrating its utility in constructing complex heterocyclic structures (Kobayashi et al., 2015).

Biological Activity

- Another area of application involves exploring the biological activity of compounds derived from this chemical. For example, novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, synthesized through a one-pot reaction involving 3-(4-bromobutyl)-1H-indole-5-carbonitrile, exhibited potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).

Process Optimization

- The compound has also been a focus in process optimization studies. A continuous flow process for its reductive deoxygenation demonstrated advantages such as increased yield, minimized impurity formation, and enhanced safety, highlighting its role in the efficient synthesis of complex molecules (Karadeolian et al., 2018).

Pharmaceutical Synthesis

- In pharmaceutical synthesis, derivatives of 3-(4-bromobutyl)-1H-indole-5-carbonitrile are crucial. For example, its conversion to DPI 201–106, a positive inotrope, illustrates its importance in synthesizing pharmacologically active molecules (Estep, 1995).

作用機序

Target of Action

The primary target of 3-(4-bromobutyl)-1H-indole-5-carbonitrile is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

The affected pathways are those controlled by the dopamine receptor D2. These include the dopaminergic pathways in the brain, which are involved in reward, motivation, and other cognitive functions . The downstream effects of modulating these pathways can vary widely and depend on the specific context and conditions.

Pharmacokinetics

Similar compounds have been found to have high gi absorption and to be bbb permeant

Result of Action

Its interaction with the dopamine receptor d2 suggests that it could have effects on mood, motivation, and other cognitive functions

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-bromobutyl)-1H-indole-5-carbonitrile. For instance, the compound should be stored in a well-ventilated place and kept away from heat, sparks, and open flames . Additionally, its action could be influenced by factors such as the individual’s overall health, the presence of other drugs, and genetic factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-bromobutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYKRULTDENTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromobutyl)-1H-indole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)